4-Pyridin-4-YL-butyric acid hydrochloride
Overview
Description
4-Pyridin-4-YL-butyric acid hydrochloride is a chemical compound with the molecular formula C9H11NO2•HCl. It is a derivative of butyric acid where the butyric acid chain is substituted with a pyridine ring at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent acidification to yield the hydrochloride salt . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-YL-butyric acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine derivatives.
Reduction: Can be reduced to form pyridine-substituted butanol.
Substitution: Can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-butanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridin-4-YL-butyric acid hydrochloride is used in a variety of scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Pyridin-4-YL-butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator depending on the context of its use. The pyridine ring allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Piperidine butyric acid hydrochloride: Similar structure but with a piperidine ring instead of a pyridine ring.
4-Pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a butyric acid chain.
Uniqueness
4-Pyridin-4-YL-butyric acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the pyridine ring enhances its ability to participate in various chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-pyridin-4-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQBYSNONAYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673802 | |
Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-56-6 | |
Record name | 4-Pyridinebutanoic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71879-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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